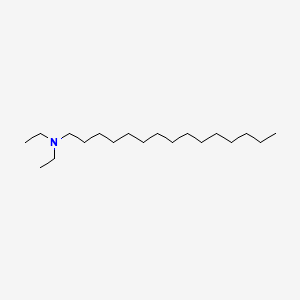

N,N-Diethylpentadecan-1-amine

Descripción

Propiedades

Número CAS |

36555-73-4 |

|---|---|

Fórmula molecular |

C19H41N |

Peso molecular |

283.5 g/mol |

Nombre IUPAC |

N,N-diethylpentadecan-1-amine |

InChI |

InChI=1S/C19H41N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(5-2)6-3/h4-19H2,1-3H3 |

Clave InChI |

BICPURLNGRQXAV-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCN(CC)CC |

Origen del producto |

United States |

Chemical Reactivity and Transformation Pathways of N,n Diethylpentadecan 1 Amine

Reactions at the Nitrogen Center

The reactivity of N,N-Diethylpentadecan-1-amine is centered around the nucleophilic and basic nature of its tertiary nitrogen atom. This allows it to participate in several fundamental reactions, leading to the formation of ammonium (B1175870) salts, N-oxides, or dealkylated amine derivatives.

Quaternization is a fundamental reaction of tertiary amines, often referred to as the Menschutkin reaction, where the nitrogen atom is alkylated to form a quaternary ammonium salt. nih.gov This process involves the treatment of the tertiary amine with an alkylating agent. For N,N-Diethylpentadecan-1-amine, this reaction results in the formation of a positively charged ammonium cation, with the counter-ion typically being a halide.

The reaction proceeds via nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent, displacing the leaving group. Propargylic alcohol derivatives and alkyl halides are common alkylating agents used for this purpose. nih.govgoogle.com The resulting quaternary ammonium salts exhibit significantly different properties from the parent amine, including increased polarity and water solubility. wikipedia.org

Table 1: Examples of Quaternization Reactions

| Reactant | Alkylating Agent | Product |

|---|---|---|

| N,N-Diethylpentadecan-1-amine | Methyl Iodide (CH₃I) | N,N-Diethyl-N-methylpentadecan-1-ammonium iodide |

| N,N-Diethylpentadecan-1-amine | Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-N,N-diethylpentadecan-1-ammonium chloride |

| N,N-Diethylpentadecan-1-amine | Ethyl Bromide (C₂H₅Br) | N,N,N-Triethylpentadecan-1-ammonium bromide |

Tertiary amines can be oxidized to form amine N-oxides, compounds containing a coordinate covalent bond between the nitrogen and oxygen atoms (R₃N⁺-O⁻). wikipedia.org This transformation is typically achieved by reacting the amine with a suitable oxidizing agent. Hydrogen peroxide is a common reagent for this purpose, as are peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgresearchgate.net

The oxidation of N,N-Diethylpentadecan-1-amine yields N,N-Diethylpentadecan-1-amine N-oxide. These N-oxides are highly polar, often water-soluble, crystalline solids. wikipedia.orgmdpi.com They are weak bases and can undergo various subsequent reactions, such as thermal elimination (Cope reaction) or reduction back to the parent tertiary amine. wikipedia.org The reaction with reagents like sulfur dioxide or acetic anhydride (B1165640) can lead to dealkylation or other rearrangements. rsc.org

Table 2: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Chemical Formula |

|---|---|

| Hydrogen Peroxide | H₂O₂ |

| meta-Chloroperoxybenzoic acid | mCPBA |

| Caro's acid (Peroxymonosulfuric acid) | H₂SO₅ |

N-Dealkylation is the removal of an alkyl group from an amine, a crucial transformation in both synthetic chemistry and biological systems. nih.govnih.govrug.nl For N,N-Diethylpentadecan-1-amine, this process would involve the cleavage of one of the N-ethyl bonds to produce N-ethylpentadecan-1-amine, a secondary amine. This can be accomplished through catalytic, chemical, or enzymatic methods.

Transition-metal catalysis, particularly with palladium, is a well-established method for the N-dealkylation of tertiary amines. nih.gov These reactions often require specific conditions and reagents to facilitate the cleavage of the stable carbon-nitrogen bond. The general approach may involve the formation of a palladium-hydride intermediate which then participates in the cleavage process. researchgate.netresearchgate.net Palladium-catalyzed reactions can offer high selectivity for the dealkylation process, providing a route to secondary amines from their tertiary precursors. nih.govresearchgate.net

A widely used chemical method for the N-dealkylation of tertiary amines involves the use of chloroformate reagents, such as phenyl chloroformate or α-chloroethyl chloroformate. nih.govresearchgate.netresearchgate.net The reaction proceeds through a two-step mechanism. First, the tertiary amine reacts with the chloroformate to form a quaternary ammonium intermediate, which then breaks down to yield a carbamate (B1207046) and an alkyl chloride. nih.govresearchgate.net Subsequent hydrolysis or reduction of the carbamate furnishes the desired secondary amine. nih.gov This method is broadly applicable and has been used extensively in the synthesis of complex molecules. nih.govgoogle.com Another classical approach is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to achieve a similar transformation. nih.govresearchgate.net

In biological systems, N-dealkylation is a common metabolic pathway for xenobiotics containing amine functional groups, catalyzed primarily by cytochrome P450 (CYP450) enzymes. nih.govresearchgate.netencyclopedia.pub The enzymatic process involves the oxidation of the α-carbon of one of the N-alkyl groups. encyclopedia.pub For N,N-Diethylpentadecan-1-amine, a CYP450 enzyme would hydroxylate the carbon atom attached to the nitrogen in one of the ethyl groups. This creates an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the secondary amine (N-ethylpentadecan-1-amine) and an aldehyde (acetaldehyde). encyclopedia.pub Flavin-containing monooxygenases (FMOs) represent another class of enzymes capable of metabolizing tertiary amines, often leading to N-oxides. mdpi.com

N-Dealkylation Processes

Reactions Involving the Alkyl Chain

The long pentadecyl chain of N,N-Diethylpentadecan-1-amine is a significant feature of its molecular structure, offering various sites for chemical modification. Reactions involving this alkyl chain can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of diverse derivatives with potentially altered physical and chemical properties.

Beta-Elimination Reactions (e.g., Hofmann Elimination from Quaternary Ammonium Salts)

One of the classic reactions of amines that involves the alkyl chain is the Hofmann elimination. This reaction proceeds through a quaternary ammonium salt intermediate and typically results in the formation of an alkene. allen.inwikipedia.org For N,N-Diethylpentadecan-1-amine, this process would involve two key steps:

Exhaustive Methylation: The tertiary amine is treated with an excess of an alkylating agent, typically methyl iodide, to form a quaternary ammonium iodide salt. chemistrysteps.combyjus.com The use of methyl iodide is strategic as it lacks β-hydrogens and thus cannot participate in the elimination reaction itself. allen.in

Elimination: The resulting quaternary ammonium iodide is then treated with a base, such as silver oxide in water, which facilitates the exchange of the iodide ion for a hydroxide (B78521) ion. byjus.comlibretexts.org Subsequent heating of the quaternary ammonium hydroxide salt induces an E2 elimination reaction, yielding an alkene, a tertiary amine, and water. libretexts.orgopenstax.org

The regioselectivity of the Hofmann elimination is governed by the Hofmann rule , which states that the major product is the least substituted alkene. wikipedia.orgbyjus.com This preference is attributed to the steric bulk of the leaving group, the trialkylamine, which makes the more sterically accessible proton on the least substituted β-carbon the preferred site for abstraction by the base. wikipedia.org

In the case of the quaternary ammonium salt derived from N,N-Diethylpentadecan-1-amine, there are two potential sites for β-hydrogen abstraction on the pentadecyl chain (C2) and the ethyl groups. However, for the elimination to involve the long alkyl chain, the focus is on the hydrogens at the C2 position of the pentadecyl group. The reaction would proceed as follows:

Step 1: Formation of the Quaternary Ammonium Salt

CH₃(CH₂)₁₄N(CH₂CH₃)₂ + excess CH₃I → [CH₃(CH₂)₁₄N(CH₂CH₃)₂(CH₃)]⁺I⁻

N,N-Diethylpentadecan-1-amine reacts with excess methyl iodide to form N,N-diethyl-N-methylpentadecan-1-aminium iodide.

Step 2: Hofmann Elimination

2 [CH₃(CH₂)₁₄N(CH₂CH₃)₂(CH₃)]⁺I⁻ + Ag₂O + H₂O → 2 [CH₃(CH₂)₁₄N(CH₂CH₃)₂(CH₃)]⁺OH⁻ + 2 AgI

The iodide salt is treated with silver oxide and water to form the corresponding hydroxide salt.

Upon heating, the hydroxide salt undergoes elimination to yield pentadec-1-ene, N,N-diethylmethylamine, and water.

The primary product from the elimination involving the pentadecyl chain is predicted to be pentadec-1-ene, the terminal alkene, in accordance with the Hofmann rule.

| Reactant | Reagents | Major Alkene Product | Amine Product |

| N,N-Diethyl-N-methylpentadecan-1-aminium hydroxide | Heat | Pentadec-1-ene | N,N-Diethylmethylamine |

Functionalization of the Hydrocarbon Backbone

Beyond elimination reactions, the long hydrocarbon backbone of N,N-Diethylpentadecan-1-amine can be a target for various functionalization reactions. These transformations aim to introduce new functional groups along the alkyl chain, which can significantly alter the molecule's properties and potential applications. While specific studies on N,N-Diethylpentadecan-1-amine are not prevalent, general strategies for the functionalization of long-chain aliphatic compounds can be considered.

One such strategy involves remote C-H functionalization . These advanced synthetic methods allow for the selective activation and transformation of C-H bonds at positions distant from the directing functional group, in this case, the amine. For instance, palladium-catalyzed reactions have been shown to enable the arylation of C(sp³)–H bonds in aliphatic amines. umich.edu While this often requires the installation of a directing group, it highlights the potential for targeted modifications of the pentadecyl chain.

Another potential transformation is the C-C coupling of tertiary amines . Research has shown that in the presence of platinum or palladium catalysts, tertiary amines can undergo a reaction analogous to the Guerbet condensation, leading to the formation of tertiary amines with longer alkyl chains and a secondary amine byproduct. rsc.org This reaction proceeds through the dehydrogenation of an alkyl group followed by a C-C bond-forming step. rsc.org Applying this concept to N,N-Diethylpentadecan-1-amine could theoretically lead to dimerization or the formation of even longer-chain amines.

The functionalization of long-chain aliphatic amines has also been explored in the context of materials science, where these amines are attached to surfaces like carbon nanotubes to modify their properties. nih.govresearchgate.netresearchgate.net These studies demonstrate the reactivity of the amine group for anchoring the molecule, while the long alkyl chain provides desired characteristics like solubility or altered morphology. nih.govresearchgate.net

While direct functionalization of the unactivated C-H bonds of the pentadecyl chain in N,N-Diethylpentadecan-1-amine remains a challenging synthetic endeavor, the development of novel catalytic systems continues to provide new avenues for such transformations.

| Reaction Type | Catalyst/Reagents | Potential Product Type |

| Remote C-H Arylation | Palladium catalyst, directing group, arylating agent | Aryl-substituted pentadecyl chain amine |

| C-C Coupling | Platinum or Palladium catalyst | Dimerized or longer-chain tertiary amines |

Advanced Analytical and Spectroscopic Characterization of N,n Diethylpentadecan 1 Amine and Its Derivatives

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. The analysis of N,N-Diethylpentadecan-1-amine involves one-dimensional (¹H and ¹³C) and two-dimensional NMR methods to unambiguously assign all proton and carbon signals and confirm their connectivity. rsc.orguobasrah.edu.iq

The ¹H NMR spectrum of N,N-Diethylpentadecan-1-amine provides detailed information about the different types of protons and their immediate electronic environment. The spectrum is characterized by distinct signals corresponding to the ethyl groups and the long pentadecyl chain.

Ethyl Groups: The two ethyl groups attached to the nitrogen atom give rise to a quartet and a triplet. The methylene (B1212753) protons (-N-CH₂ -CH₃) are adjacent to both the nitrogen and a methyl group, resulting in a quartet signal. The terminal methyl protons (-N-CH₂-CH₃ ) are coupled to the adjacent methylene group, producing a triplet.

Pentadecyl Chain: The methylene group directly attached to the nitrogen (α-methylene, -N-CH₂ -) appears as a triplet, coupled to the adjacent methylene group of the chain. The bulk of the methylene groups (-(CH₂ )₁₃-) in the long alkyl chain are in very similar chemical environments, leading to a large, overlapping multiplet. The terminal methyl group (-CH₃ ) of the pentadecyl chain appears as a distinct triplet, coupled to its neighboring methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N-Diethylpentadecan-1-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N-CH₂-CH₃ | ~1.0 | Triplet (t) | 6H |

| -CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |

| -(CH₂)₁₂-CH₂ -CH₃ | ~1.2-1.4 | Multiplet (m) | 26H |

| -N-CH₂ -CH₂- | ~2.4 | Multiplet (m) | 2H |

| -N-CH₂ -CH₃ | ~2.5 | Quartet (q) | 4H |

Note: Predicted values are based on standard chemical shift tables and data for analogous long-chain amines. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. nih.gov For N,N-Diethylpentadecan-1-amine, distinct signals are expected for the carbons of the ethyl groups and the pentadecyl chain.

Ethyl Groups: Two separate signals correspond to the N-C H₂ carbon and the -C H₃ carbon.

Pentadecyl Chain: The spectrum shows signals for the α-carbon (-N-C H₂-), the terminal methyl carbon (-C H₃), and a cluster of signals for the numerous methylene carbons in the chain. Due to their similar electronic environments, the signals for the central methylene carbons of the long chain often overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-Diethylpentadecan-1-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N-CH₂-CH₃ | ~12 |

| -CH₂-CH₃ | ~14 |

| -(C H₂)₁₂-CH₂-CH₃ | ~22-32 |

| -N-C H₂-CH₂- | ~52 |

| -N-C H₂-CH₃ | ~47 |

Note: Predicted values are based on standard chemical shift tables and data for analogous long-chain amines. Actual values may vary depending on the solvent and experimental conditions.

To definitively assign the structure and resolve any ambiguities from 1D spectra, 2D NMR experiments are employed. youtube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For N,N-Diethylpentadecan-1-amine, COSY would show correlations between the quartet and triplet of the ethyl groups, and between adjacent methylene protons along the pentadecyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduresearchgate.net This is a powerful tool for confirming the assignments made in the ¹H and ¹³C spectra. For instance, it would link the quartet at ~2.5 ppm to the ethyl methylene carbon at ~47 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. nih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. oup.comchromatographyonline.com The sample is first vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer. nih.gov

For N,N-Diethylpentadecan-1-amine, electron ionization (EI) would cause the molecule to fragment in a predictable manner. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, nitrogen-containing cation.

The primary fragmentation would involve the loss of an ethyl radical or a tetradecyl radical:

Loss of a tetradecyl radical (C₁₄H₂₉•): Cleavage of the bond between the α- and β-carbons of the pentadecyl chain results in a prominent fragment ion.

Loss of an ethyl radical (C₂H₅•): Cleavage of the bond between the nitrogen and one of the ethyl groups produces another characteristic fragment.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the full molecular weight of the compound, along with several key fragment ions that are diagnostic for its structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio, often to four or more decimal places. nih.govnih.gov This high precision allows for the determination of the exact elemental formula of the molecular ion. nih.gov

For N,N-Diethylpentadecan-1-amine (C₁₉H₄₁N), the calculated exact mass is 283.3239 Da. An HRMS measurement confirming this value would provide unambiguous evidence for the compound's elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass. nih.govnih.gov This technique is particularly valuable for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. nih.govscispace.com

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. ojp.gov This method is particularly advantageous for the high-throughput screening of compounds like N,N-Diethylpentadecan-1-amine.

DART ionization involves the interaction of a heated stream of metastable gas, typically helium or nitrogen, with the sample and atmospheric water. nist.gov This process generates protonated molecules, [M+H]+, which are then introduced into the mass spectrometer. For N,N-Diethylpentadecan-1-amine, a basic molecule, positive-ion mode DART-MS would be most effective, as it readily accepts a proton. nist.gov The resulting mass spectrum is typically simple and dominated by the protonated molecular ion, facilitating straightforward identification. ojp.gov

The DART source can be coupled with various mass spectrometers, and its utility is enhanced by the availability of spectral libraries for compound identification. nist.gov While specific DART-MS data for N,N-Diethylpentadecan-1-amine is not extensively published, the technique's proven application in analyzing a wide range of chemical compounds, including illicit drugs, explosives, and other organic molecules, underscores its potential for the rapid characterization of this long-chain amine. nih.gov The ability to switch between positive and negative ion modes allows for versatile analysis of different types of analytes. nist.gov

Key Parameters for DART-MS Analysis:

| Parameter | Description | Relevance to N,N-Diethylpentadecan-1-amine |

| Ionization Mode | Positive or negative ion detection. | Positive ion mode is optimal for basic amines. nist.gov |

| Gas Heater Temp. | Temperature of the metastable gas stream. | Affects thermal desorption of the analyte. nist.gov |

| Gas Type | Typically Helium or Nitrogen. | Influences ionization efficiency. ojp.gov |

| Sample Intro. | Direct placement in the gas stream. | Enables rapid analysis without prior preparation. ojp.govnist.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and obtain detailed structural information. nih.gov This is particularly useful for distinguishing between isomers or identifying specific functional groups within a molecule. The technique has been successfully applied to the analysis of various amines, often in conjunction with liquid chromatography for prior separation. researchgate.net

Typical ESI-MS Parameters for Amine Analysis:

| Parameter | Setting | Purpose |

| Ionization Mode | Positive | To form protonated molecules of the basic amine. |

| Capillary Voltage | 2.5–6.0 kV | To generate the electrospray. nih.gov |

| Nebulizing Gas | Nitrogen | To assist in droplet formation. nih.gov |

| Drying Gas Temp. | Varies | To facilitate solvent evaporation. nih.gov |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of N,N-Diethylpentadecan-1-amine and for analyzing it within complex mixtures. Both gas and liquid chromatography offer powerful solutions.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including long-chain fatty amines. oup.com However, the direct analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. labrulez.com

To overcome these issues, several strategies are employed:

Column Deactivation: The use of base-deactivated columns is crucial to minimize interactions between the amine and active sites on the column support. labrulez.com

Derivatization: Converting the amine to a less polar derivative, such as a trifluoroacetamide, can significantly improve chromatographic performance. oup.com However, direct analysis of tertiary amines like N,N-Diethylpentadecan-1-amine is often possible without derivatization. researchgate.netlabrulez.com

Specialized Columns: Columns with phases like polyethylene (B3416737) glycol (e.g., HP-INNOWax) have been shown to be effective for the analysis of fatty alkyl dimethyl tertiary amines. nih.gov

A study on the GC analysis of fatty alkyl dimethyl tertiary amines using an HP-INNOWax capillary column and a flame ionization detector (FID) demonstrated excellent linearity and low detection limits, highlighting the suitability of GC for quantitative analysis. nih.gov

Illustrative GC Conditions for Fatty Amine Analysis:

| Parameter | Condition | Reference |

| Column | HP-INNOWax Capillary Column | nih.gov |

| Detector | Flame Ionization Detector (FID) | nih.gov |

| Temperature Program | Programmed heating | nih.gov |

| Injection Port Temp. | 250-300°C | oup.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC. nih.gov For the analysis of N,N-Diethylpentadecan-1-amine and its derivatives, reversed-phase HPLC is a common and effective approach. researchgate.net

Due to the lack of a strong chromophore in many aliphatic amines, derivatization is often necessary to enable sensitive detection by UV-Vis or fluorescence detectors. nih.govresearchgate.net Common derivatizing agents for amines include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 9-fluorenylmethoxycarbonyl chloride (FMOC). nih.govsqu.edu.omkku.ac.th

A typical HPLC method would involve the following steps:

Derivatization: The amine is reacted with a suitable agent to form a derivative with desirable detection properties.

Separation: The derivatized analyte is separated on a reversed-phase column (e.g., C18) using a mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer. squ.edu.om

Detection: The separated derivative is detected by a UV-Vis, fluorescence, or mass spectrometry detector.

The choice of derivatization reagent and detection method depends on the required sensitivity and selectivity of the analysis. For instance, pre-column derivatization with OPA followed by fluorescence detection is a widely used method for the sensitive analysis of primary and secondary amines. kku.ac.th For tertiary amines, alternative derivatization strategies or direct detection by a mass spectrometer (LC-MS) might be necessary.

Example HPLC Method Parameters for Amine Analysis:

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | squ.edu.om |

| Mobile Phase | Acetonitrile/Water Gradient | squ.edu.om |

| Derivatization | Pre-column with a suitable reagent (e.g., OPA, Dansyl Chloride) | nih.govkku.ac.th |

| Detector | Fluorescence or UV-Vis | researchgate.netsqu.edu.om |

Theoretical and Computational Studies on N,n Diethylpentadecan 1 Amine Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its reactivity. Methods like Density Functional Theory (DFT) are commonly employed to study amine compounds. researchgate.net For N,N-Diethylpentadecan-1-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate key electronic parameters. mdpi.com

These calculations provide information on the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The lone pair of electrons on the nitrogen atom is a key feature, making the amine a Lewis base and a nucleophile. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.

Furthermore, QM methods are used to calculate properties like dipole moments and polarizability, which influence intermolecular interactions. They can also be used to predict spectroscopic properties, aiding in the identification and characterization of the molecule. Theoretical calculations are also an important tool for predicting ionization potential and the basicity (pKa) of amine compounds. researchgate.net

Table 1: Calculated Electronic Properties of an Amine System (Illustrative) This table illustrates typical data obtained from QM calculations for a tertiary amine similar to N,N-Diethylpentadecan-1-amine. Actual values would require specific computation.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.1 D | Influences solubility and intermolecular forces |

| Nitrogen Atom Charge (Mulliken) | -0.45 e | Highlights the nucleophilic character of the amine group |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for electronic properties, they are computationally expensive for large systems or long-timescale simulations. Molecular Dynamics (MD) simulations address this by using classical mechanics to model the movements of atoms over time. nih.gov This approach is particularly well-suited for studying the conformational flexibility of the long pentadecyl chain in N,N-Diethylpentadecan-1-amine and its interactions with other molecules. ulisboa.pt

In an MD simulation, atoms are treated as spheres, and the interactions between them are described by a "force field," such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM. ulisboa.ptfu-berlin.de The simulation begins with an initial configuration of the molecule(s) in a simulation box, and the trajectories of the atoms are calculated by solving Newton's equations of motion. ulisboa.pt

For N,N-Diethylpentadecan-1-amine, MD simulations can provide detailed insights into:

Conformational Landscape : The long alkyl chain can adopt numerous conformations. MD simulations can explore these different shapes, determine their relative populations, and analyze the dynamics of transitions between them.

Intermolecular Interactions : By simulating multiple molecules, one can study how they pack together in a liquid or at an interface. This allows for the calculation of properties like radial distribution functions, which describe the local structure of the liquid.

Physical Properties : MD simulations are a powerful tool for predicting macroscopic properties like density, viscosity, diffusion coefficients, and surface tension, connecting microscopic behavior to observable characteristics. ulisboa.pt

Table 2: Typical Parameters for an MD Simulation of a Long-Chain Amine System This table provides an example of a typical setup for an MD simulation. Specific parameters may vary based on the research objectives.

| Parameter | Value / Description | Purpose |

| Software | GROMACS, AMBER | To run the simulation algorithm ulisboa.pt |

| Force Field | OPLS-AA, CHARMM | To define the potential energy of the system ulisboa.ptfu-berlin.de |

| Simulation Box | Cubic, with periodic boundary conditions | To simulate a bulk system and avoid edge effects |

| Number of Molecules | 500 - 1000 | To create a representative liquid system |

| Temperature | 298 K (or other desired temp.) | Controlled via a thermostat (e.g., Nosé-Hoover) |

| Pressure | 1 atm | Controlled via a barostat (e.g., Parrinello-Rahman) |

| Simulation Time | 100 ns - 1 µs | To allow for adequate sampling of molecular motions |

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. For N,N-Diethylpentadecan-1-amine, this involves identifying the transition states and intermediates for reactions in which it participates, such as nucleophilic substitution or addition reactions. researchgate.net

By combining QM methods (like DFT) with algorithms designed to find transition states, researchers can construct a complete energy profile for a proposed reaction pathway. researchgate.net This profile shows the energy changes as reactants are converted into products, highlighting the activation energy—the energy barrier that must be overcome for the reaction to occur.

For example, the aminolysis reaction, where an amine attacks an ester, can be modeled computationally. researchgate.net Such studies can compare different possible mechanisms, such as a one-step concerted pathway versus a two-step pathway involving a tetrahedral intermediate. researchgate.net These calculations provide deep insights that are often difficult to obtain through experiments alone. The integration of efficient organic transformation reactions, including those involving activated ester-amine chemistries, is a key area of study in modern polymer chemistry. researchgate.net

Table 3: Illustrative Reaction Energy Profile for a Hypothetical Aminolysis Reaction This table represents the kind of data generated from a computational study of a reaction mechanism involving a tertiary amine.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (Amine + Ester) |

| Transition State 1 (TS1) | +15.2 | Energy barrier to formation of the intermediate |

| Tetrahedral Intermediate | -5.7 | A stable, short-lived species formed during the reaction |

| Transition State 2 (TS2) | +10.8 | Energy barrier to breakdown of the intermediate |

| Products | -12.5 | Final products of the reaction |

Structure-Property Relationship Predictions

A primary goal of theoretical and computational studies is to establish clear relationships between a molecule's structure and its macroscopic properties (Structure-Property Relationships, or SPRs). By systematically modifying the structure of N,N-Diethylpentadecan-1-amine in silico (e.g., by changing the length of the alkyl chain or the substituents on the nitrogen) and calculating the resulting properties, it is possible to build predictive models.

Electronic Structure and Reactivity : QM calculations can show how changes in chain length affect the nucleophilicity of the nitrogen atom, thus predicting trends in reactivity for a homologous series of amines.

Conformation and Physical Properties : MD simulations can demonstrate how the flexibility and packing efficiency of different long-chain amines influence their viscosity, boiling points, and interfacial behavior. For instance, increased chain length generally leads to stronger van der Waals interactions, resulting in higher boiling points and viscosity, which can be quantified through simulation.

Reaction Energetics and Kinetics : By calculating activation energies for various substrates, computational models can predict which reactions will be faster or more favorable, guiding synthetic efforts. researchgate.net

These predictive capabilities are invaluable in materials science, chemical engineering, and drug discovery, allowing for the rational design of molecules with specific desired properties, reducing the need for time-consuming and expensive trial-and-error experimentation. nih.gov

Applications in Chemical Synthesis and Industrial Processes

Precursors for Surfactant Synthesis

The molecular architecture of N,N-Diethylpentadecan-1-amine, with its distinct hydrophobic and hydrophilic moieties, makes it an ideal starting material for the synthesis of both non-ionic and zwitterionic surfactants. These surfactants are crucial components in a wide range of products, including detergents, emulsifiers, and personal care items. scispace.com

N,N-Diethylpentadecan-1-amine can be readily converted into a non-ionic surfactant, specifically an amine oxide. This transformation is typically achieved through the oxidation of the tertiary amine functionality using an oxidizing agent such as hydrogen peroxide. The resulting N,N-Diethylpentadecan-1-amine N-oxide possesses a highly polar N-O bond, which, while having some ionic character, does not carry a formal net charge, thus classifying it as a non-ionic surfactant. researchgate.net These types of surfactants are known for their excellent cleaning, foam-stabilizing, and emulsifying properties. researchgate.net

The synthesis of amine oxides from tertiary amines is a well-established industrial process. researchgate.net The general reaction involves the treatment of the tertiary amine with hydrogen peroxide, often in an aqueous solution or a suitable solvent.

General Synthesis of Amine Oxides

| Reactant | Reagent | Product |

|---|

The resulting N,N-Diethylpentadecan-1-amine N-oxide would exhibit surface-active properties due to its amphiphilic nature, with the long pentadecyl chain acting as the hydrophobic tail and the diethylamine (B46881) oxide group as the hydrophilic head.

Zwitterionic surfactants, which contain both a positive and a negative charge within the same molecule, can also be synthesized from N,N-Diethylpentadecan-1-amine. A common class of zwitterionic surfactants is the betaines, which possess a quaternary ammonium (B1175870) cation and a carboxylate anion. mdpi.com The synthesis of a betaine (B1666868) from N,N-Diethylpentadecan-1-amine would involve the quaternization of the tertiary amine with a reagent containing a carboxylate group, such as sodium chloroacetate. nih.gov

This reaction results in the formation of a carboxymethyl-diethyl-pentadecylammonium inner salt. Zwitterionic surfactants like betaines are highly valued for their mildness, excellent foaming characteristics, and stability over a wide pH range. mdpi.com They are frequently used in personal care products like shampoos and liquid soaps.

General Synthesis of Betaines from Tertiary Amines

| Reactant 1 | Reactant 2 | Product |

|---|

Building Blocks for Quaternary Ammonium Compounds

Tertiary amines such as N,N-Diethylpentadecan-1-amine are fundamental building blocks for the synthesis of quaternary ammonium compounds (QACs). QACs are characterized by a central positively charged nitrogen atom bonded to four organic groups. mdpi.com The synthesis involves the alkylation of the tertiary amine with an alkylating agent, such as an alkyl halide. google.com

The resulting QAC derived from N,N-Diethylpentadecan-1-amine would have a permanent positive charge, making it a cationic surfactant with a broad spectrum of applications. mdpi.com

A significant industrial application of QACs with one or two long alkyl chains is in fabric softener formulations. mdpi.com The cationic head of the QAC adsorbs onto the negatively charged surface of natural fibers like cotton, orienting the hydrophobic alkyl chains away from the fiber. This creates a lubricating layer that reduces static cling and imparts a soft feel to the fabric. A QAC synthesized from N,N-Diethylpentadecan-1-amine and an appropriate alkylating agent would be a suitable candidate for use in such formulations.

Quaternary ammonium compounds are widely recognized for their potent antimicrobial properties and are extensively used as disinfectants and bactericidal agents. mdpi.comnih.gov Their mechanism of action involves the disruption of the microbial cell membrane, leading to cell lysis and death. nih.gov The effectiveness of a QAC as a disinfectant is influenced by the nature of the organic groups attached to the nitrogen atom, particularly the length of the alkyl chains. mdpi.com

The quaternization of N,N-Diethylpentadecan-1-amine with various alkylating agents could lead to the development of novel QACs with potential applications as disinfectants in household, industrial, and healthcare settings. mdpi.comresearchgate.net The combination of a long pentadecyl chain with other functional groups could enhance the bactericidal efficacy of the resulting QAC. nih.gov

Examples of Quaternary Ammonium Compounds in Different Applications

| Quaternary Ammonium Compound Type | Typical Application |

|---|---|

| Dialkyldimethylammonium chlorides | Fabric Softeners, Antistatic agents mdpi.com |

| Alkylbenzyldimethylammonium chlorides | Disinfectants, Sanitizers drugbank.com |

Catalytic and Ligand Applications in Organic Transformations

In the realm of organic synthesis, tertiary amines can function as catalysts or as ligands for metal-based catalysts. nih.gov Amines can act as Lewis base catalysts or be involved in the generation of catalytically active species.

As ligands, amine-containing molecules can coordinate to metal centers, influencing the catalyst's stability, solubility, and reactivity. wayne.edunih.gov The nature of the amine, including its steric and electronic properties, plays a crucial role in the performance of the resulting catalytic system. For instance, amine ligands are employed in various transition-metal-catalyzed reactions, including hydrogenation and cross-coupling reactions. nih.gov While specific catalytic applications of N,N-Diethylpentadecan-1-amine are not extensively documented, its properties as a tertiary amine suggest its potential utility as a ligand in homogeneous catalysis. The long alkyl chain could impart solubility in nonpolar reaction media, which could be advantageous in certain synthetic transformations. Additionally, amines have been utilized in one-pot tandem multi-component reactions (T-MCRs) to facilitate the rapid synthesis of complex molecules. upenn.edu

No Information Found for N,N-Diethylpentadecan-1-amine

Extensive research has yielded no specific information regarding the chemical compound N,N-Diethylpentadecan-1-amine. Searches for its applications in chemical synthesis, industrial processes, its role as a model compound in mechanistic studies of long-chain amines, or its utilization in chemical separation processes such as extractive crystallization and as a cosurfactant have not returned any relevant data.

Similarly, no research findings, data tables, or detailed scientific content could be located for this particular compound. It appears that N,N-Diethylpentadecan-1-amine is not a widely studied or reported substance in the available scientific literature.

Therefore, the requested article focusing on the specific applications and research findings for N,N-Diethylpentadecan-1-amine cannot be generated due to a lack of available information.

Future Research Directions and Unexplored Frontiers

Development of Highly Selective and Efficient Synthesis Methods

The classical synthesis of N,N-Diethylpentadecan-1-amine typically involves the N-alkylation of diethylamine (B46881) with a pentadecyl halide or the reductive amination of pentadecanal (B32716). However, future research will focus on developing more sophisticated, efficient, and selective methods that overcome the limitations of traditional approaches, such as the potential for over-alkylation and the use of harsh reagents.

Key areas for development include:

Brønsted Acid Catalyzed Reductive Amination: Recent advancements have shown that strong Brønsted acids, like triflic acid, can efficiently catalyze the direct reductive amination of carbonyl compounds. rsc.orgchemrxiv.org Applying this to the synthesis of N,N-Diethylpentadecan-1-amine from pentadecanal and diethylamine could offer a metal-free, atom-economic pathway with high yields. rsc.orgchemrxiv.org

Visible-Light Mediated Synthesis: Photocatalysis offers a powerful, green alternative for amine synthesis. A metal-free, visible-light-driven carbonyl alkylative amination could construct N,N-Diethylpentadecan-1-amine by coupling pentadecanal, diethylamine, and an alkyl halide in a single, streamlined step. nih.gov This approach is attractive for its mild conditions and use of abundant feedstocks. nih.gov

Advanced N-Alkylation Protocols: While direct N-alkylation is straightforward, modern methods offer improved control and efficiency. Protocols using a combination of triphenylphosphine (B44618) (or its polymer-bound equivalent for easier purification) and diisopropylazocarboxylate (DIAD) with an alkyl iodide can achieve high yields without the formation of quaternary ammonium (B1175870) by-products. researchgate.net Exploring these methods for the reaction between diethylamine and a pentadecyl halide could provide a reliable and scalable synthesis route. researchgate.net

Table 1: Comparison of Potential Advanced Synthesis Methods

| Method | Key Reagents/Catalysts | Potential Advantages | Relevant Precursors for N,N-Diethylpentadecan-1-amine |

|---|---|---|---|

| Brønsted Acid Reductive Amination | Triflic Acid, Hydrosilane | Metal-free, high atom economy, broad substrate scope. rsc.orgchemrxiv.org | Pentadecanal, Diethylamine |

| Visible-Light Carbonyl Alkylative Amination | Photocatalyst, Silane (B1218182) Reductant | Metal-free, uses visible light, modular. nih.gov | Aldehyde, Secondary Amine, Alkyl Halide |

| Mitsunobu-type N-Alkylation | DIAD, Triphenylphosphine | High yields, avoids quaternization, amenable to solid-phase synthesis. researchgate.net | Diethylamine, Pentadecyl Alcohol (converted to halide) |

Exploration of Novel Chemical Transformations and Derivatizations

Beyond its synthesis, the future of N,N-Diethylpentadecan-1-amine research lies in its transformation into novel derivatives with tailored properties. The long pentadecyl chain and the tertiary amine moiety are both sites for potential functionalization.

Quaternization: The tertiary amine can be readily alkylated to form quaternary ammonium salts. The synthesis of N-Alkyl-N,N-diethyl-N-pentadecylammonium salts with varying alkyl groups (e.g., methyl, butyl, benzyl) could generate a library of cationic surfactants or antimicrobial agents. The properties of these salts are highly dependent on the nature of the fourth alkyl substituent. google.com

Oxidation to Amine Oxides: Oxidation of the tertiary amine group to N,N-Diethylpentadecan-1-amine N-oxide would yield a non-ionic or amphoteric surfactant. These amine oxides often exhibit desirable properties such as foam stabilization and biodegradability, making them valuable targets for the detergent and personal care industries. google.com

Derivatization for Analytical Probes: While not a bulk transformation, derivatizing the core molecule is crucial for metabolomic and analytical studies. Techniques that tag the carboxylate group of a precursor amino acid with a tertiary amine moiety to enhance ionization efficiency in mass spectrometry could be conceptually reversed. nih.gov Furthermore, reagents like diethyl ethoxymethylenemalonate (DEEMM) are used to derivatize amino compounds for enhanced detection, a principle that could be adapted for tracing or analyzing N,N-Diethylpentadecan-1-amine in complex matrices. nih.gov

N-Dealkylation: The selective removal of one of the ethyl groups via N-dealkylation reactions, for instance using chloroformate reagents, could serve as a route to synthesize the corresponding secondary amine, N-ethylpentadecan-1-amine. nih.gov This transformation is a significant challenge but provides access to different classes of amines from a common precursor. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Transitioning from batch to continuous flow processing represents a major frontier for chemical manufacturing. The synthesis of N,N-Diethylpentadecan-1-amine is well-suited for this transition, which offers enhanced safety, scalability, and process control.

Future research should focus on adapting the most promising synthesis methods to flow reactors. For instance, photocatalytic reactions are particularly amenable to flow chemistry, as the high surface-area-to-volume ratio of microreactors allows for efficient light penetration and improved reaction rates. vapourtec.com A scalable, continuous flow process for the photocatalytic synthesis of N,N-Diethylpentadecan-1-amine could enable on-demand production with minimal manual handling. vapourtec.com

Automated synthesis platforms, which combine flow chemistry with real-time monitoring and machine-learning-based optimization, could be used to rapidly screen reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to identify the optimal parameters for producing N,N-Diethylpentadecan-1-amine with the highest purity and yield.

Advanced Material Science Applications

The unique structure of N,N-Diethylpentadecan-1-amine, featuring a long hydrophobic alkyl chain and a polar tertiary amine headgroup, makes it an attractive building block for advanced materials.

Cationic Polymers: The tertiary amine group can act as a nucleophile in polymerization reactions. For example, reacting it with diepoxides in an amine-epoxy 'click' polymerization process could yield main-chain cationic poly(β-hydroxyl amine)s. rsc.org These polymers are of interest for their buffering capacity and potential use in gene delivery systems. rsc.org Subsequent quaternization of the nitrogen atoms in the polymer backbone can impart strong antimicrobial properties. rsc.org

Polymerization Catalysis/Modification: Tertiary amines can act as catalysts or co-initiators in various polymerization reactions. Research into the role of N,N-Diethylpentadecan-1-amine in processes like photoinduced electron transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization could be fruitful. The length of the alkyl substituents on the amine has been shown to affect the polymerization rate and oxygen tolerance, suggesting that the long pentadecyl chain could impart unique effects. acs.org

Self-Assembling Systems: As an amphiphile, N,N-Diethylpentadecan-1-amine and its protonated or quaternized derivatives could self-assemble in solution to form micelles, vesicles, or other nanostructures. These assemblies could be explored as nanoreactors, drug delivery vehicles, or templates for the synthesis of mesoporous materials.

Green Solvent and Biocatalytic Approaches in Synthesis

The future of chemical synthesis is inextricably linked to the principles of green chemistry, emphasizing the use of renewable resources, environmentally benign solvents, and catalytic methods.

Green Solvents: Research into performing the synthesis of N,N-Diethylpentadecan-1-amine in green solvents is a key future direction. Water is an ideal solvent, and base-promoted N-alkylation reactions have been shown to proceed efficiently in aqueous media, often with accelerated reaction times. Another promising area is the use of Deep Eutectic Solvents (DESs), which are biodegradable, have low vapor pressure, and can act as both solvent and catalyst in certain reactions. rsc.org

Biocatalytic Synthesis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions. Future research could explore biocatalytic cascades for synthesizing N,N-Diethylpentadecan-1-amine. For instance, a dual-enzyme system combining an ene-reductase (ERed) and an imine reductase (IRed) or a reductive aminase (RedAm) could potentially convert a precursor α,β-unsaturated aldehyde into the target amine with high stereoselectivity if chiral centers are introduced. acs.org Engineered enzymes, developed through directed evolution, have also been used for photoenzymatic synthesis and C-H amination, opening up novel biocatalytic routes to complex amines. nih.govnih.gov

Table 2: Green and Biocatalytic Future Directions

| Approach | Key Technology | Potential Benefits |

|---|---|---|

| Aqueous Synthesis | Base-promoted reaction in water | Environmentally benign, potentially faster reactions, reduced waste. |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea, etc. | Biodegradable, low toxicity, tunable properties, can act as solvent and template. rsc.org |

| Biocatalytic Cascades | Ene-reductases (EReds), Imine Reductases (IReds) | High selectivity (enantio- and diastereoselectivity), mild aqueous conditions, sustainable. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.